molecular formula C7H9Br2N B1290233 3-(2-Bromoethyl)pyridine hydrobromide CAS No. 41039-91-2

3-(2-Bromoethyl)pyridine hydrobromide

Cat. No.: B1290233
CAS No.: 41039-91-2
M. Wt: 266.96 g/mol
InChI Key: ITVQNNGZGWJKGD-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)pyridine hydrobromide is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a bromoethyl group attached to the pyridine ring. This compound is commonly used in various fields of research due to its unique chemical properties.

Scientific Research Applications

3-(2-Bromoethyl)pyridine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

“3-(2-Bromoethyl)pyridine hydrobromide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)pyridine hydrobromide typically involves the bromination of 3-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group. The general reaction scheme is as follows: [ \text{C}_7\text{H}_9\text{N} + \text{Br}_2 \rightarrow \text{C}_7\text{H}_8\text{BrN} + \text{HBr} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is typically conducted in the presence of a solvent such as acetic acid or dichloromethane to facilitate the reaction and improve yield. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethylpyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of ethylpyridine derivatives

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)pyridine hydrobromide involves its interaction with nucleophilic sites on target molecules. The bromoethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromoethyl)pyridine hydrobromide
  • 3-(Bromomethyl)pyridine hydrobromide
  • 2-(Chloromethyl)pyridine hydrochloride

Uniqueness

3-(2-Bromoethyl)pyridine hydrobromide is unique due to the specific positioning of the bromoethyl group on the pyridine ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(2-bromoethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVQNNGZGWJKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603518
Record name 3-(2-Bromoethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41039-91-2
Record name 3-(2-Bromoethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromoethyl)pyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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